2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-fluoro-2-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFINO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSPMSECBCNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide typically involves the reaction of 4-fluoro-2-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluoro-2-iodoaniline+chloroacetyl chloride→this compound
Chemical Reactions Analysis
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
Chemistry
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide serves as a valuable building block in organic synthesis. Its halogenated structure allows it to participate in various chemical reactions, making it an important intermediate for the development of more complex organic molecules.
Biology
In biochemical studies, this compound is utilized to investigate the effects of halogenated acetamides on biological systems. It can act as a probe for studying enzyme interactions and protein modifications, providing insights into biochemical pathways.
Medicine
While not used directly as a therapeutic agent, the derivatives of this compound are being explored for their potential in drug development. Research indicates that it may have applications in treating viral infections and cancer.
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity : Preliminary studies suggest efficacy against influenza A virus, with an IC50 value around 3.3 μM, indicating moderate antiviral properties.
- Anticancer Potential : The compound has shown significant cytotoxic effects against various cancer cell lines, notably breast cancer cells (MCF-7), with IC50 values indicating potent activity.
- Neuroinflammation Studies : Binding affinity studies have demonstrated potential applications in imaging and treatment strategies for neurodegenerative diseases due to its interaction with translocator protein (TSPO).
Case Study 1: Antiviral Efficacy
In laboratory settings, this compound was tested against H1N1 influenza virus. The results indicated a significant reduction in viral load in infected cell cultures, supporting its potential as an antiviral agent.
Case Study 2: Cancer Cell Line Inhibition
Experiments conducted on various cancer cell lines revealed that doses ranging from 1 μM to 10 μM effectively inhibited cell viability and induced apoptosis over a 48-hour period.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is not well-defined, as it is primarily used as a research tool rather than a therapeutic agent. its halogenated structure suggests that it may interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Flexibility : Chloroacetamide derivatives are frequently synthesized via nucleophilic acyl substitution, with reaction conditions tailored to substituent reactivity (e.g., azido group requires milder conditions to avoid decomposition) .
Crystallographic and Structural Insights
Crystal structures of related compounds reveal intramolecular hydrogen bonding and packing patterns:
- 2-Chloro-N-(4-fluorophenyl)acetamide : Exhibits an intramolecular C–H···O interaction and intermolecular N–H···O hydrogen bonds, forming infinite chains along the c-axis .
- 2-Chloro-N-(4-chlorophenyl)acetamide : Similar N–H···O hydrogen bonding stabilizes molecular chains .
- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide : Dihedral angles between acetamide and aryl groups range from 10.8° to 85.8°, influencing conformational flexibility .
Substituent-Activity Relationships :
- Bulkier Substituents : Iodo groups may hinder binding in sterically sensitive targets compared to smaller halogens.
Biological Activity
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide, with the CAS number 1257262-44-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloro group, a fluoro group, and an iodo group attached to a phenyl ring. The molecular formula is , which suggests that it may exhibit unique reactivity due to the presence of halogens.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzyme active sites, mimicking natural substrates and inhibiting enzymatic activity.
- Receptor Modulation : Its structural similarity to natural ligands allows it to engage with various receptors, potentially modulating their functions.
- Influence on Molecular Pathways : The reactive groups in the compound can influence multiple biochemical pathways, contributing to its pharmacological effects.
Research Findings
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Antiviral Activity : Preliminary investigations indicate that this compound may exhibit antiviral properties against strains of influenza A virus. In vitro studies reported an IC50 value around 3.3 μM, suggesting moderate efficacy against viral replication .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in assays against breast cancer cells, with IC50 values indicating potent activity .
- Neuroinflammation Studies : In research focused on neuroinflammation, the compound's ability to bind to translocator protein (TSPO) was assessed. Binding affinity studies showed promising results, indicating potential applications in imaging and treatment strategies for neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against H1N1 influenza virus. The study aimed to determine its effect on viral replication. Results indicated that the compound significantly reduced viral load in infected cell cultures, supporting its potential as an antiviral agent.
Case Study 2: Cancer Cell Line Inhibition
A series of experiments were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). Doses ranging from 1 μM to 10 μM were administered over a period of 48 hours. The results showed that at higher concentrations, the compound effectively inhibited cell viability and induced apoptosis.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide, and what critical parameters influence reaction yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-fluoro-2-iodoaniline with chloroacetyl chloride in dichloromethane at 273 K, followed by triethylamine-mediated deprotonation (similar to methods in ). Key parameters include:
- Temperature control (e.g., maintaining 273 K to prevent side reactions).
- Stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride).
- Purification : Extraction with dichloromethane and recrystallization from toluene.
Yield optimization requires monitoring reaction progress via TLC and adjusting solvent polarity during crystallization.
Q. How is the molecular structure of this compound characterized, and what key interactions stabilize its crystal packing?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings from analogous compounds (e.g., ) include:
- Intramolecular C–H···O interactions forming six-membered rings (Fig. 1 in ).
- Intermolecular N–H···O hydrogen bonds creating infinite chains along the crystallographic axis (Table 1 in ).
- Dihedral angles between aromatic and acetamide groups (e.g., 10.8°–85.8° in related structures).
Crystal packing is further stabilized by van der Waals forces and halogen (I/F) interactions.
Q. What spectroscopic techniques are used to validate the purity and identity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide carbonyl at ~168 ppm).
- IR : Stretching vibrations for C=O (~1650 cm) and N–H (~3300 cm).
- Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H] for CHClFINO) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the ground-state structure.
- Electrostatic Potential Maps : Identify electrophilic sites (e.g., chloroacetamide carbon).
- Transition State Analysis : Calculate activation barriers for substitution at the chloro group.
Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles).
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding hydrogen bonding in this compound?
- Methodological Answer :
- Cross-Validation : Compare SC-XRD hydrogen bond lengths (e.g., N–H···O = 2.02 Å) with DFT-calculated values.
- Dynamic Effects : Perform molecular dynamics simulations to account for temperature-dependent conformational changes.
- Neutron Diffraction : Resolve ambiguities in H-atom positions (if accessible).
Q. How does the introduction of iodine at the 2-position influence the compound’s electronic properties compared to chloro or fluoro analogs?
- Methodological Answer :
- Hammett Constants : Compare σ values (I: +0.18, Cl: +0.23, F: +0.06) to assess electronic effects.
- Cyclic Voltammetry : Measure redox potentials to evaluate iodine’s electron-withdrawing impact.
- UV-Vis Spectroscopy : Monitor shifts in λ due to heavy atom effects .
Q. What experimental designs are recommended to study structure-activity relationships (SAR) using analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Replace iodine with Br, Cl, or NO (see for protocols).
- Biological Assays : Test analogs for activity (e.g., enzyme inhibition) and correlate with substituent electronic parameters.
- Crystallographic Database Mining : Use CSD/PDB entries to identify structural motifs linked to activity.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported hydrogen bond geometries for similar acetamide derivatives?
- Methodological Answer :
- Statistical Analysis : Compile bond lengths/angles from multiple studies (e.g., ) and calculate mean ± SD.
- Crystallographic Refinement : Re-examine diffraction data for thermal motion artifacts (e.g., ADPs in ).
- Temperature Effects : Repeat SC-XRD experiments at varying temperatures (e.g., 100 K vs. 293 K).
Tables for Key Parameters
| Parameter | Value | Source |
|---|---|---|
| N–H···O Hydrogen Bond | 2.02 Å, 158° | |
| C–H···O Intramolecular | 2.38 Å, 123° | |
| Dihedral Angle (Acetamide) | 10.8°–85.8° | |
| Melting Point | 427 K (for related compound) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
